
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as BPTU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in various cellular processes. Specifically, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and regulation.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
実験室実験の利点と制限
One advantage of using N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied and its properties are well characterized. However, one limitation of using N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective drugs based on N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea could be studied in combination with other drugs to determine if it has synergistic effects. Finally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea could be studied in animal models to determine its efficacy in vivo.
合成法
The synthesis of N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea involves a multi-step process that starts with the reaction of 4-bromo-2-methylaniline with ethyl chloroformate to form N-(4-bromo-2-methylphenyl) carbamate. This intermediate is then reacted with thiourea to form N-(4-bromo-2-methylphenyl)thiourea. Finally, N-(4-bromo-2-methylphenyl)thiourea is reacted with phenylethylamine to form N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-cancer properties and is being studied as a potential anti-cancer drug. N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory diseases. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to have anti-viral properties and is being studied as a potential treatment for viral infections.
特性
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2S/c1-12-11-14(17)7-8-15(12)19-16(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPJLXHDLXRGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromo-2-methylphenyl)-3-(2-phenylethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)

![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)

![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092220.png)
![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)

![4-chloro-N-[3-(diethylamino)propyl]-N-{2-[(diphenylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5092250.png)

